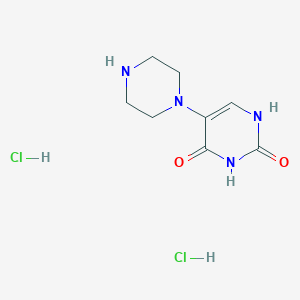
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride
Übersicht
Beschreibung
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N4O2 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antioxidant, antidiabetic, and cytotoxic activities, supported by relevant data and case studies.
Antioxidant Activity
Research indicates that 5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant radical scavenging activity. The IC values for these compounds ranged from 6.261 µM to 2358 µM in various assays. For instance, a derivative with a fluoro substitution at the para position demonstrated an IC of 6.261 µM, indicating strong antioxidant potential .
Antidiabetic Activity
The compound also shows promising results in inhibiting alpha-amylase, an enzyme linked to carbohydrate digestion and diabetes management. The IC values for alpha-amylase inhibition were found to be between 6.539 µM and 11.27 µM across different derivatives . This suggests that modifications in the chemical structure can enhance biological activity against diabetes.
Cytotoxic Activity
Cytotoxicity assays conducted on HepG2 cell lines revealed IC values ranging from 5.351 µg/mL to 18.69 µg/mL for various derivatives of the compound . These results indicate potential applications in cancer treatment, warranting further investigation into the mechanisms of action.
Study on Derivatives
In a study evaluating multiple derivatives of the compound, it was found that specific substitutions significantly influenced biological activity. For example:
- Compound 5c (fluoro substitution): Best radical scavenging activity.
- Compound 5g : Notable cytotoxic effects against HepG2 cells.
These findings highlight the importance of structural modifications in enhancing therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict binding interactions between the compound and target enzymes involved in metabolic pathways. These studies suggest that structural features such as halogen substitutions play a crucial role in enhancing binding affinity and specificity .
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-1H-pyrimidine-2,4-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c13-7-6(5-10-8(14)11-7)12-3-1-9-2-4-12;;/h5,9H,1-4H2,(H2,10,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQSFKGHPXXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CNC(=O)NC2=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















